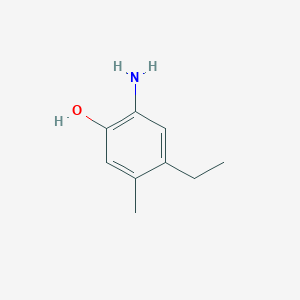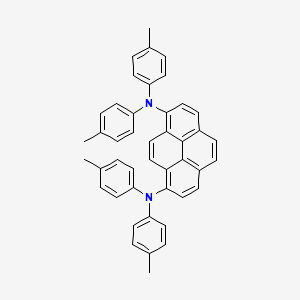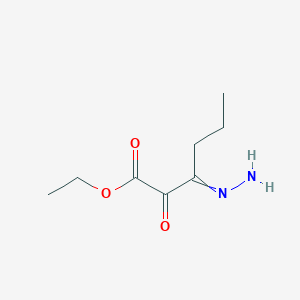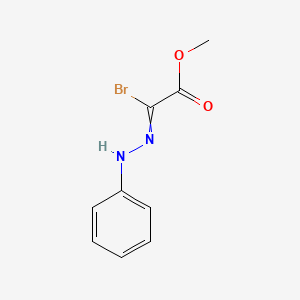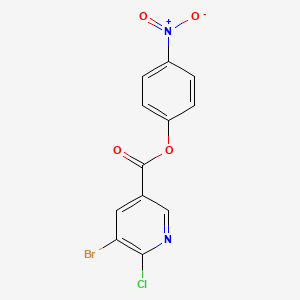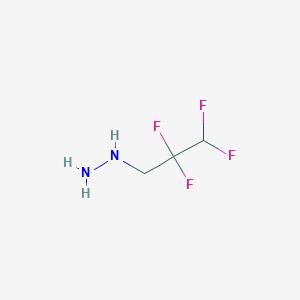
Hydrazine, (2,2,3,3-tetrafluoropropyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hydrazine, (2,2,3,3-tetrafluoropropyl)- is a chemical compound with the molecular formula C3H6F4N2. It is a derivative of hydrazine, where the hydrazine molecule is substituted with a 2,2,3,3-tetrafluoropropyl group. This compound is known for its unique chemical properties due to the presence of fluorine atoms, which significantly influence its reactivity and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazine, (2,2,3,3-tetrafluoropropyl)- typically involves the reaction of hydrazine with a fluorinated organic compound. One common method is the reaction of hydrazine hydrate with 2,2,3,3-tetrafluoropropyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-50°C to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of Hydrazine, (2,2,3,3-tetrafluoropropyl)- may involve continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of catalysts and solvents can also enhance the reaction rate and yield. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
Hydrazine, (2,2,3,3-tetrafluoropropyl)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: It can be reduced to form simpler hydrazine derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated oxides, while reduction can produce simpler hydrazine derivatives. Substitution reactions can result in a variety of fluorinated organic compounds.
科学的研究の応用
Hydrazine, (2,2,3,3-tetrafluoropropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties due to the presence of fluorine atoms.
作用機序
The mechanism by which Hydrazine, (2,2,3,3-tetrafluoropropyl)- exerts its effects involves interactions with molecular targets and pathways influenced by the fluorine atoms. The presence of fluorine can enhance the compound’s stability, reactivity, and ability to form strong bonds with other molecules. These properties make it a valuable tool in various chemical and biological processes.
類似化合物との比較
Similar Compounds
- Hydrazine, (2,2,3,3,4,4,5,5-octafluoropentyl)-
- Hydrazine, (2,2,3,3-tetrafluoropropyl)-
- Hydrazine, (2,2,3,3,4,4-hexafluorobutyl)-
Uniqueness
Hydrazine, (2,2,3,3-tetrafluoropropyl)- is unique due to its specific fluorination pattern, which imparts distinct chemical properties compared to other fluorinated hydrazine derivatives. The tetrafluoropropyl group provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry.
特性
CAS番号 |
667916-14-5 |
|---|---|
分子式 |
C3H6F4N2 |
分子量 |
146.09 g/mol |
IUPAC名 |
2,2,3,3-tetrafluoropropylhydrazine |
InChI |
InChI=1S/C3H6F4N2/c4-2(5)3(6,7)1-9-8/h2,9H,1,8H2 |
InChIキー |
LBFJSIPTXQXDFA-UHFFFAOYSA-N |
正規SMILES |
C(C(C(F)F)(F)F)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,1'-(3-Nitrodihydro-2H-imidazo[4,5-d][1,3]oxazole-4,6(3H,5H)-diyl)di(propan-1-one)](/img/structure/B12550573.png)
![Ethyl 2-[4-(2-ethoxy-2-oxoethyl)sulfanylphenyl]sulfanylacetate](/img/structure/B12550578.png)
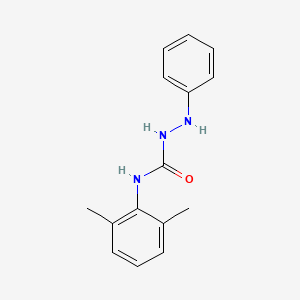
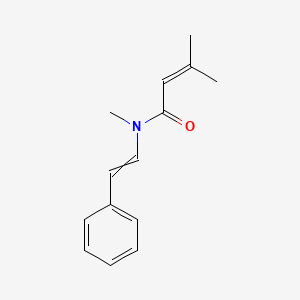
![4-[4-[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12550613.png)
![1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene](/img/structure/B12550620.png)
![4-[2-(2,3-Dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzoic acid](/img/structure/B12550623.png)
![3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550624.png)
